4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a derivative of 4-Chloro-3,5-dimethyl-1H-pyrazole . It is a solid compound and is known for its diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of 4-Chloro-3,5-dimethyl-1H-pyrazole, a related compound, has been described with the InChI Code 1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3, (H,7,8) .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives have been studied extensively. For instance, hydrazine-coupled pyrazoles were used in the synthesis of antileishmanial and antimalarial agents .Physical And Chemical Properties Analysis
4-Chloro-3,5-dimethyl-1H-pyrazole is a solid compound . It has a molecular weight of 130.58 and is stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Antitumor Potential
Compounds containing the pyrazole moiety have been synthesized and evaluated for their antitumor potential . These compounds were tested against different cell lines such as MCF-7 and CaCo-2 .
Synthesis of Pro-drugs
This compound is an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . Proinsecticides include N-(5-methyl-2-oxo-1,3-dioxol-4-yl) methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-6-9(10)7(2)12(11-6)5-3-4-8(13)14/h3-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFAYCOFOFQTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |
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